4-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine
Description
This compound features a pyrimidine core substituted with a 3-methoxybenzenesulfonyl-piperazine group at the 4-position and a 1H-pyrrole moiety at the 6-position.
Properties
IUPAC Name |
4-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrrol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-27-16-5-4-6-17(13-16)28(25,26)24-11-9-23(10-12-24)19-14-18(20-15-21-19)22-7-2-3-8-22/h2-8,13-15H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXODFNSRWQRPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C20H24N6O3S
- Molecular Weight: 428.5 g/mol
- CAS Number: 1013758-43-4
The biological activity of this compound is primarily attributed to its structural components, which include a piperazine ring and a pyrimidine core. These structural motifs are known for their roles in various pharmacological activities:
- Piperazine Derivatives: Compounds containing piperazine are often associated with a range of pharmacological effects, including antipsychotic, antidepressant, and anti-inflammatory activities .
- Pyrimidine Moiety: Pyrimidines are recognized for their role in nucleic acid synthesis and have been implicated in various biological processes, including enzyme inhibition and anticancer activity .
Biological Activities
The compound exhibits several notable biological activities:
Antimicrobial Activity
Research indicates that derivatives similar to this compound demonstrate significant antibacterial properties. For example, studies have shown that piperazine derivatives can inhibit bacterial growth by interfering with cell wall synthesis and metabolic pathways .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways related to cell survival and proliferation .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
Case Studies
Several studies provide insights into the biological activity of the compound:
- Antitumor Activity Study
- Antibacterial Efficacy
- Enzyme Inhibition Analysis
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their differences:
| Compound Name (IUPAC) | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| 4-[4-(3-Methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine (Target) | Not provided | C20H23N5O3S* | 421.5* | 3-Methoxybenzenesulfonyl-piperazine, 1H-pyrrole |
| 4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine | 1421455-46-0 | C20H23N5O2S | 405.5 | 4-Ethylbenzenesulfonyl-piperazine, 1H-pyrrole |
| 4-(3-Methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine | 1706454-54-7 | C12H16N6 | 244.3 | Piperazine (unmodified), 3-methylpyrazole |
*Calculated based on molecular formula.
Key Observations:
Substituent Position and Electronic Effects: The 3-methoxybenzenesulfonyl group in the target compound introduces electron-donating methoxy substituents at the meta position, which may enhance steric hindrance and alter π-π interactions compared to the 4-ethylbenzenesulfonyl analog (para-substituted ethyl group) .
Heterocyclic Modifications: Replacing pyrrole with 3-methylpyrazole (CAS 1706454-54-7) introduces additional nitrogen atoms, which could enhance hydrogen-bonding interactions but reduce aromaticity.
Thermal Stability :
- While direct thermal data for the target compound are unavailable, suggests that sulfonyl-piperazine derivatives with aromatic substituents (e.g., phenylmethyl or phenylethyl groups) exhibit decomposition temperatures between 180–220°C. The 3-methoxybenzenesulfonyl group in the target compound may confer similar or higher thermal stability due to stronger electron-withdrawing effects .
Hypothesized Pharmacological and Physicochemical Properties
- Solubility : The target compound’s methoxy group likely improves solubility in polar solvents compared to the ethyl-substituted analog.
- Receptor Binding : The pyrrole moiety may offer stronger aromatic interactions than pyrazole, but pyrazole’s nitrogen atoms could facilitate tighter binding to metal ions or polar residues in enzymes .
- Synthetic Accessibility : Piperazine-sulfonyl derivatives (as in the target compound and CAS 1421455-46-0) typically require multi-step syntheses involving sulfonylation and nucleophilic substitution, whereas simpler piperazine-pyrimidine analogs (e.g., CAS 1706454-54-7) are more straightforward to prepare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
